molecular formula C11H10F2N2O2S B11786540 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11786540
M. Wt: 272.27 g/mol
InChI Key: QRLYIMLQMSMTBD-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethylsulfonyl chloride under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the difluorophenyl group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(3,5-Difluorophenyl)-3-(propylsulfonyl)-1H-pyrazole: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. The ethylsulfonyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H10F2N2O2S

Molecular Weight

272.27 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10F2N2O2S/c1-2-18(16,17)11-10(6-14-15-11)7-3-8(12)5-9(13)4-7/h3-6H,2H2,1H3,(H,14,15)

InChI Key

QRLYIMLQMSMTBD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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